molecular formula C23H38N2O5S B14470655 6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester CAS No. 65907-41-7

6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester

Katalognummer: B14470655
CAS-Nummer: 65907-41-7
Molekulargewicht: 454.6 g/mol
InChI-Schlüssel: TWAUHSNBYLNAEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester is a complex organic compound with a unique structure that includes oxygen, sulfur, and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In substitution reactions, one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s efficiency and outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester has numerous applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, enabling the creation of complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and other materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
  • 6-Oxa-3-thia-2,4-diazadecanoic acid, 2,4-dimethyl-5-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Uniqueness

Compared to similar compounds, 6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester stands out due to its specific ester group and the presence of the 2-(1-methylethoxy)phenyl moiety

Eigenschaften

CAS-Nummer

65907-41-7

Molekularformel

C23H38N2O5S

Molekulargewicht

454.6 g/mol

IUPAC-Name

(2-propan-2-yloxyphenyl) N-[decoxycarbonyl(methyl)amino]sulfanyl-N-methylcarbamate

InChI

InChI=1S/C23H38N2O5S/c1-6-7-8-9-10-11-12-15-18-28-22(26)24(4)31-25(5)23(27)30-21-17-14-13-16-20(21)29-19(2)3/h13-14,16-17,19H,6-12,15,18H2,1-5H3

InChI-Schlüssel

TWAUHSNBYLNAEE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC=C1OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.